molecular formula C21H16ClN3O3S B12168578 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12168578
M. Wt: 425.9 g/mol
InChI Key: BBBHWLGTKUFECZ-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a thiophene ring, and a chloro-methoxyphenyl group.

Preparation Methods

The synthesis of 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple stepsCommon reagents used in these reactions include lithium trimethylsilylamide and ethanol/HCl for de-protection steps . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common conditions for these reactions include specific temperatures, solvents, and catalysts to ensure the desired products are formed efficiently.

Scientific Research Applications

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed to interfere with cell cycle regulation and protein expression .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives and thiophene-containing molecules. Compared to these, 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:

  • 4-methoxyphenyl derivatives
  • 3-chloro-4-methoxyphenyl derivatives
  • Thiophene-containing quinazolines

Properties

Molecular Formula

C21H16ClN3O3S

Molecular Weight

425.9 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C21H16ClN3O3S/c1-28-19-7-5-14(10-17(19)22)25-12-24-18-9-13(4-6-16(18)21(25)27)20(26)23-11-15-3-2-8-29-15/h2-10,12H,11H2,1H3,(H,23,26)

InChI Key

BBBHWLGTKUFECZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4)Cl

Origin of Product

United States

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